Methyl 4-(acetyloxy)but-2-enoate
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Overview
Description
Methyl (2E)-4-(Acetyloxy)but-2-enoate is an organic compound with the molecular formula C7H10O4 It is an ester derived from the reaction between acetic acid and methyl 4-hydroxybut-2-enoate
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (2E)-4-(Acetyloxy)but-2-enoate can be synthesized through the esterification of methyl 4-hydroxybut-2-enoate with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of methyl (2E)-4-(Acetyloxy)but-2-enoate involves the continuous esterification process. This process utilizes large-scale reactors where methyl 4-hydroxybut-2-enoate and acetic anhydride are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Types of Reactions:
Oxidation: Methyl (2E)-4-(Acetyloxy)but-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (2E)-4-(Acetyloxy)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl (2E)-4-(Acetyloxy)but-2-enoate involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to produce acetic acid and methyl 4-hydroxybut-2-enoate. This hydrolysis reaction is crucial for its metabolism and subsequent biological effects.
Comparison with Similar Compounds
- Methyl 4-hydroxybut-2-enoate
- Ethyl (2E)-4-(Acetyloxy)but-2-enoate
- Methyl (2E)-4-(Methoxy)but-2-enoate
Comparison: Methyl (2E)-4-(Acetyloxy)but-2-enoate is unique due to its acetyloxy functional group, which imparts distinct reactivity compared to similar compounds. For instance, the presence of the acetyloxy group makes it more susceptible to nucleophilic substitution reactions compared to methyl 4-hydroxybut-2-enoate. Additionally, its ester linkage provides versatility in various synthetic applications, making it a valuable intermediate in organic synthesis.
Biological Activity
Methyl 4-(acetyloxy)but-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is an ester derived from methacrylic acid and acetic acid. Its molecular formula is C7H12O4, and it features a double bond between the second and third carbon atoms, which contributes to its reactivity. The compound's structure can be represented as follows:
The biological activity of this compound primarily involves its hydrolysis in biological systems. Upon hydrolysis, it releases acetic acid and methanol, which can participate in various biochemical pathways. This mechanism positions the compound as a potential prodrug, where the active metabolites exert pharmacological effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study evaluating its effects on colorectal adenocarcinoma cells demonstrated a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 50 µg/mL, indicating promising anticancer potential.
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 50 |
100 | 22 |
This data suggests that higher concentrations of the compound lead to increased cytotoxicity against cancer cell lines.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In vitro studies revealed that the compound exhibited activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, showcasing its potential as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated human colorectal cancer cell lines with varying concentrations of this compound. The results indicated a significant decrease in cell proliferation with increasing doses. The study concluded that the compound could be developed further as a therapeutic agent for colorectal cancer.
Case Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial efficacy of this compound against common pathogens. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 32 µg/mL. This suggests potential applications in developing new antimicrobial agents.
Properties
CAS No. |
98272-71-0 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 4-acetyloxybut-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-6(8)11-5-3-4-7(9)10-2/h3-4H,5H2,1-2H3 |
InChI Key |
CLHZAAANKSXSEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC=CC(=O)OC |
Origin of Product |
United States |
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